3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and as an intermediate in the synthesis of biologically active molecules. This compound features a complex structure that includes a nitro group, a hydroxymethyl group, and a long-chain octylphenyl substituent, which contribute to its unique chemical properties and biological activities.
The compound is primarily synthesized through various organic reactions, often involving the reduction of nitroketones and other intermediates. It is also noted in patents related to the synthesis of pharmacologically active compounds, particularly in the context of treating conditions like multiple sclerosis .
3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol can be classified as:
The synthesis of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitroketone using reducing agents such as sodium borohydride or lithium borohydride .
The molecular structure of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol consists of:
3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol can undergo various chemical reactions including:
The reactivity of the compound is influenced by its functional groups, particularly the nitro and hydroxymethyl groups, which are prone to undergo transformations under acidic or basic conditions.
The mechanism of action for 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol is primarily related to its biological activity as a potential pharmacological agent.
The compound may interact with specific biological targets, such as receptors involved in inflammatory pathways. Its action could involve modulation of signaling pathways related to immune responses.
Relevant data indicate that the compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol has several potential applications:
This compound's unique structural attributes and reactivity profile position it as a valuable entity in both academic research and industrial applications.
Nitro-aliphatic diols represent a specialized class of organic compounds characterized by the synergistic integration of nitro (-NO₂) and hydroxyl (-OH) functional groups within an aliphatic framework. These structural features confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity, variable oxidation states, and metabolic stability, which are exploitable in drug design. The nitro group’s electron-withdrawing nature and the diol moiety’s polarity create molecular scaffolds capable of targeted interactions with biological macromolecules. Within this chemical space, 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol (CAS: 899822-99-2) exemplifies a structurally intricate intermediate with demonstrated utility in synthesizing immunomodulatory therapeutics. Its emergence aligns with medicinal chemistry’s broader exploration of functionalized diols as precursors to bioactive molecules, particularly in autoimmune and oncological domains [5] [8].
Functionalized butanediols are classified by their substitution patterns and stereoelectronic properties. 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol belongs to the C19 nitro-aliphatic diol subclass, integrating four distinct structural domains:
Table 1: Structural Domains and Their Chemical Roles
Structural Domain | Chemical Features | Functional Role |
---|---|---|
p-Octylphenyl group | Hydrophobic C8 alkyl chain attached to benzene ring | Enhances lipid solubility and cellular penetration |
C3-Nitro group | Electron-withdrawing tertiary nitro moiety | Serves as precursor for amine bioactivation |
C3-Hydroxymethyl group | Primary alcohol substituent | Participates in esterification/conjugation reactions |
Butane-1,4-diol backbone | Terminal -OH groups at C1 and C4 | Facilitates hydrogen bonding and solubility modulation |
The compound’s molecular formula (C₁₉H₃₁NO₅; MW: 353.45 g/mol) and calculated physicochemical parameters (density: 1.1±0.1 g/cm³; boiling point: 556.1±50.0 °C; logP: 5.84) reflect moderate lipophilicity suitable for blood-brain barrier permeation. Its crystalline solid form and solubility in chlorinated solvents (e.g., chloroform, DMSO) facilitate purification and handling in synthetic workflows [1] [3] [8].
The pharmacological significance of this compound arises from its role as a key intermediate in synthesizing sphingosine-1-phosphate (S1P) receptor modulators, notably fingolimod derivatives used in multiple sclerosis therapy. The nitro and hydroxymethyl groups enable strategic chemical transformations:
• Nitro Group as a Synthetic Handle:
The tertiary nitro group undergoes selective reduction to an amino group (-NH₂), yielding 1-Hydroxy-3-nitro-deamino fingolimod (3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol). This transformation is enzymatically reversible in vivo, allowing prodrug activation. Nitro reduction serves as a critical step in constructing the zwitterionic structure of active S1P analogues, which mimic endogenous lysophospholipids [4] [8].
• Hydroxymethyl Group in Molecular Diversification:
The -CH₂OH unit permits functionalization via:
These modifications fine-tune receptor affinity and pharmacokinetic profiles. The hydroxymethyl’s hydrogen-bonding capacity further influences target engagement, particularly within the hydrophobic pocket of S1P receptors [2] [8].
Table 2: Key Bioactive Derivatives and Applications
Derivative Name | Biological Activity | Therapeutic Area |
---|---|---|
1-Hydroxy-3-nitro-deamino fingolimod | S1P receptor modulation | Multiple sclerosis (preclinical) |
Fingolimod hydrochloride | S1P₁ receptor internalization | Approved for relapsing MS |
3-Amino-1-(4-octylphenyl)butane-1,4-diol | Immunosuppressive metabolite | Autoimmune disorders |
Industrial suppliers (e.g., ChemFaces, LGC Standards) catalog this compound as a "Miscellaneous" bioactive scaffold (purity ≥98%), emphasizing its utility in high-throughput screening libraries for immunomodulator discovery [2] [4].
The synthesis of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol emerged from early 21st-century efforts to optimize fingolimod production. Fingolimod (Gilenya®), the first oral disease-modifying therapy for multiple sclerosis, required efficient synthetic routes to overcome cost and scalability barriers:
• Patent Evolution (2010–2012):
Initial routes relied on low-yield nitroaldol (Henry) reactions or expensive chiral resolutions. In 2012, pivotal patents (WO2012/41707, WO2012/56458) disclosed improved methodologies using palladium-catalyzed hydrogenation and continuous-flow reactors, achieving ~50% yield for nitro-intermediates. These processes reduced cycle times by 50% and established 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol as a scalable precursor [3] [8].
• Industrial Adoption:
By 2019, optimized seven-step syntheses from octanophenone were commercialized, positioning this compound as a strategic intermediate. Suppliers like ChemFaces (Catalog: CFN90100) and LGC Standards began offering gram-scale quantities (price: $100–210/g), supporting pharmacological research in academic and industrial labs globally [2] [7] [8].
Table 3: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2012 | WO2012/41707 A1 patent filed | First high-yield (50%) Pd-catalyzed route established |
2017 | Process optimization for fingolimod intermediates | Cycle time reduced by 50%; cost cut by half |
2019 | Commercialization as research chemical (ChemFaces, LGC) | Enabled broad access for drug discovery programs |
2022 | Cited in synthetic methodologies for nitro-aliphatic drugs | Validated as benchmark for functionalized diol synthesis |
The compound’s historical trajectory underscores its role in democratizing access to S1P-targeted therapies and exemplifies modern trends in green chemistry—particularly through aqueous-phase nitroaldol reactions minimizing toxic solvents [5] [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: